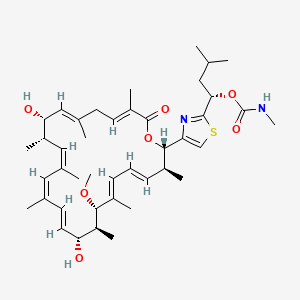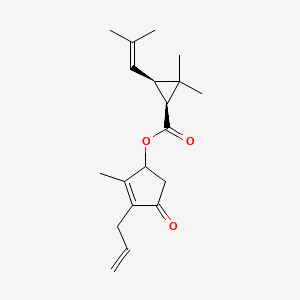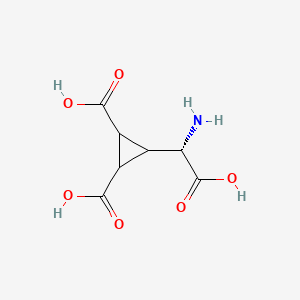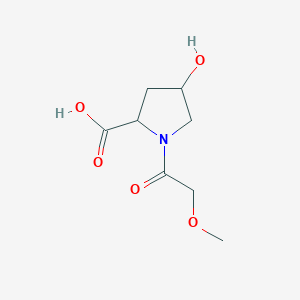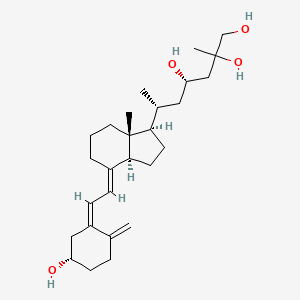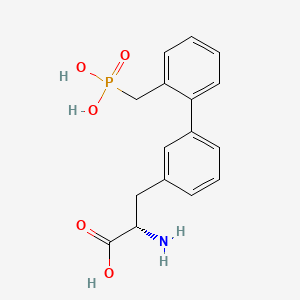
Phenylbenzene omega-phosphono-alpha-amino acid, solid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine is a compound known for its unique structure and properties. It is a derivative of phenylbenzene amino acids and has been studied for its potential applications in various scientific fields. The compound is characterized by the presence of a phosphonomethyl group attached to a biphenyl structure, which is further linked to an L-alanine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Phosphonomethyl Group: The phosphonomethyl group can be introduced via a Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide.
Attachment of the L-alanine Moiety: The final step involves the coupling of the biphenyl-phosphonomethyl intermediate with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of 3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonomethyl group, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can target the biphenyl structure, potentially leading to the formation of cyclohexyl derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting glycine receptors.
Medicine: Research has investigated its potential therapeutic applications, including as an antagonist for certain neurotransmitter receptors.
Industry: It is used in the development of novel materials and as a precursor for agrochemicals.
作用机制
The compound exerts its effects primarily through interaction with glycine receptors in the central nervous system. It acts as an antagonist, blocking the action of glycine and thereby modulating neurotransmission. The molecular targets include the alpha-1 and alpha-2 subunits of the glycine receptor, and the pathways involved are related to inhibitory neurotransmission.
相似化合物的比较
Similar Compounds
Strychnine: Another glycine receptor antagonist, but structurally distinct.
Picrotoxinin: A compound that also antagonizes glycine receptors but has a different mechanism of action.
Uniqueness
3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine is unique due to its specific biphenyl structure combined with a phosphonomethyl group and an L-alanine moiety. This unique structure allows it to interact with glycine receptors in a distinct manner compared to other antagonists like strychnine and picrotoxinin.
属性
分子式 |
C16H18NO5P |
|---|---|
分子量 |
335.29 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[3-[2-(phosphonomethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-23(20,21)22/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1 |
InChI 键 |
NCEGJIHRQBRVJQ-HNNXBMFYSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)C2=CC=CC(=C2)CC(C(=O)O)N |
同义词 |
3-(2'-phosphonomethyl(1,1'-biphenyl)-3-yl)alanine PMBA-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



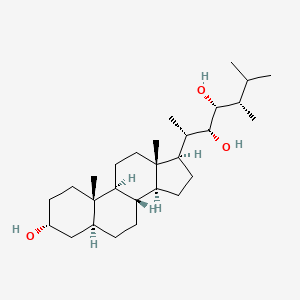
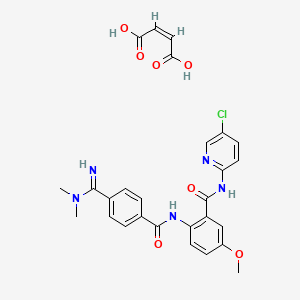
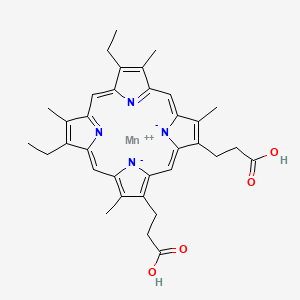
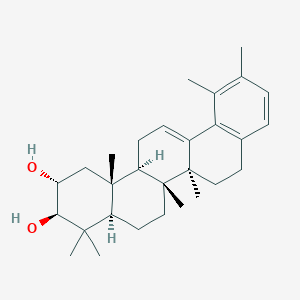
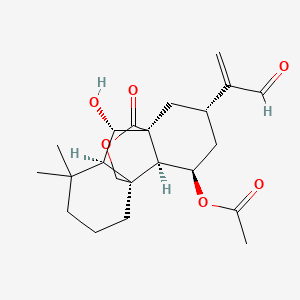
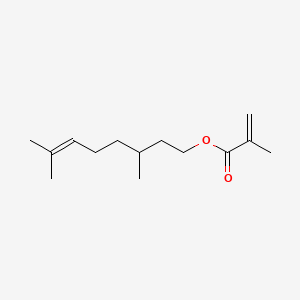
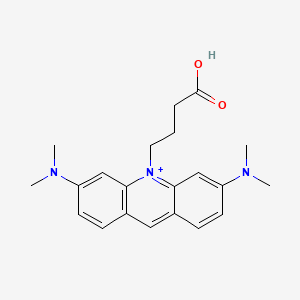
![5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B1256811.png)
